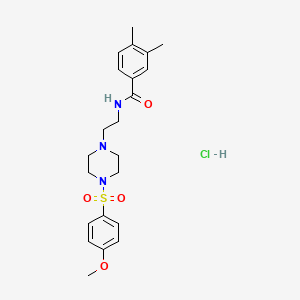
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which is a part of the compound, has been studied extensively. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
Research has demonstrated the synthesis and evaluation of analogues related to the compound for their inhibitory activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. Through the modification of substituent groups, researchers have developed bis(heteroaryl)piperazines (BHAPs) that exhibit significantly enhanced potency against HIV-1, leading to the development of clinical candidates like atevirdine mesylate for further evaluation (D. Romero et al., 1994).
Dopamine Receptor Ligands
Another area of research involves the modification of compounds similar to the specified chemical to explore their affinity and selectivity towards dopamine D(3) receptors. These studies have identified structural features critical for D(3) receptor affinity, resulting in the discovery of compounds with potential as central nervous system (CNS) agents, with some showing promise for positron emission tomography (PET) imaging applications (M. Leopoldo et al., 2002).
Serotonin Receptor Agonists
Additionally, derivatives have been synthesized and evaluated for their role as selective serotonin 4 (5-HT4) receptor agonists, highlighting their potential in enhancing gastrointestinal motility. This research indicates the therapeutic potential of such compounds in treating gastrointestinal disorders with reduced side effects associated with other receptor interactions (S. Sonda et al., 2004).
Metabolic Pathway Elucidation
Research into the metabolic pathways of related compounds has provided insight into the enzymes responsible for their oxidative metabolism. This understanding is crucial for the development of new antidepressants, as it aids in predicting drug interactions and optimizing pharmacokinetic profiles (Mette G. Hvenegaard et al., 2012).
5-HT7 Receptor Antagonists
The synthesis and evaluation of piperazine derivatives as 5-HT(7) receptor antagonists represent another research application. These compounds exhibit significant inhibitory activity, offering a pathway for the development of new treatments for neuropsychiatric disorders (Juhee Yoon et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to targetG protein-coupled receptors , specifically alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Similar compounds, such as piperazine derivatives, have been reported to act asantagonists to their target receptors . As antagonists, these compounds bind to the receptors and block their activation, preventing the physiological response .
Biochemical Pathways
The alpha1-adrenergic receptors, which are potential targets of this compound, are involved in numerous pathways related tocardiac function , blood pressure regulation , and smooth muscle contraction .
Pharmacokinetics
A study on similar compounds reported absorption, distribution, metabolism, and excretion (adme) calculations . These calculations can provide insights into the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The antagonistic action on alpha1-adrenergic receptors can lead to effects such asrelaxation of smooth muscles and lowering of blood pressure .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to have potential as an acetylcholinesterase inhibitor . This interaction with the enzyme acetylcholinesterase suggests that N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride could have implications in neurological disorders such as Alzheimer’s disease .
Cellular Effects
This compound has shown to influence cell function . It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to attenuate the neurotoxic effects of aluminium chloride in rats, showing an improvement in their performance in behavioral tests .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to lower acetylcholinesterase activity, suggesting a mechanism of action related to enzyme inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical implications .
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models . Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3,4-dimethylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S.ClH/c1-17-4-5-19(16-18(17)2)22(26)23-10-11-24-12-14-25(15-13-24)30(27,28)21-8-6-20(29-3)7-9-21;/h4-9,16H,10-15H2,1-3H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVNORURMAHMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432163.png)
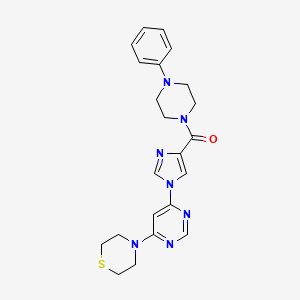
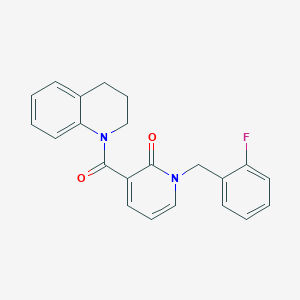





![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid](/img/structure/B2432175.png)
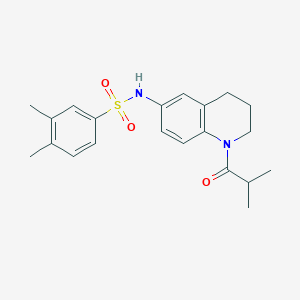
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)
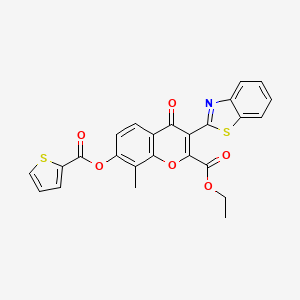
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2432183.png)
